(Methylthio)acetic acid is a sulfur-containing carboxylic acid with the molecular formula and a molecular weight of 106.14 g/mol. It is structurally related to thioglycolic acid, featuring an S-methyl substituent. This compound is recognized for its clear, colorless to pale yellow liquid form and has a melting point of 13-14 °C and a boiling point of 130-131 °C at reduced pressure . It serves as a xenobiotic metabolite, which indicates its role in biological systems, particularly in metabolic processes .
One crucial area of study involving (methylthio)acetic acid is its role as a xenobiotic metabolite. Xenobiotics are foreign chemicals introduced into an organism, and the body often metabolizes them to facilitate their elimination. Studies have shown that (methylthio)acetic acid can be formed as a metabolite of various xenobiotics, including certain drugs, pesticides, and environmental contaminants [1]. Understanding the formation and excretion of these metabolites is essential for assessing the potential toxicity and safety of xenobiotics.
[1] PubChem. National Library of Medicine. "Methylthioacetic acid"
The presence of both a carboxylic acid group and a methylthio group in (methylthio)acetic acid makes it an attractive candidate for exploring its potential in medicinal chemistry. Researchers are investigating its ability to:
Additionally, it has been identified as an irreversible inhibitor of sarcosine oxidase, which is significant for biochemical applications .
Several methods exist for synthesizing (methylthio)acetic acid:
These methods highlight the compound's versatility in synthetic organic chemistry .
(Methylthio)acetic acid has various applications across different fields:
Research into the interactions of (methylthio)acetic acid with biological systems indicates that it can form complexes with metal ions, such as copper(II), which could have implications for its use in biochemical applications . Additionally, studies have shown that it may interact with various amino acids and proteins, influencing their activity and stability.
(Methylthio)acetic acid shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Thioglycolic Acid | C2H4O2S | A simpler structure without the methyl group; used in hair treatments. |
| Methylthioacetate | C3H6O2S | The ester derivative; involved in similar reactions but less acidic. |
| 2-Mercaptoacetic Acid | C2H6O2S | Contains a thiol group; used primarily in biochemical applications. |
| 3-Thiabutyric Acid | C4H8O2S | A longer carbon chain; exhibits different reactivity patterns due to additional carbon atoms. |
The uniqueness of (methylthio)acetic acid lies in its specific structural features that allow for distinct chemical reactivity and biological interactions compared to these similar compounds .
(Methylthio)acetic acid, with the molecular formula C₃H₆O₂S and Chemical Abstracts Service number 2444-37-3, represents a significant organosulfur compound in industrial chemistry [17] [18]. This sulfur-containing carboxylic acid, also known as 2-methylsulfanylacetic acid, exhibits a molecular weight of 106.14 grams per mole and demonstrates characteristic properties including a melting point of 13-14°C and a boiling point of 130-131°C at 27 millimeters of mercury [19] [20]. The compound's synthesis methodologies have evolved considerably over recent decades, encompassing traditional routes, catalytic innovations, industrial-scale strategies, and environmentally conscious approaches.
The conventional synthesis of (methylthio)acetic acid primarily relies on thioglycolic acid as the fundamental starting material [3]. Thioglycolic acid, prepared through the reaction of sodium or potassium chloroacetate with alkali metal hydrosulfide in aqueous medium, serves as the cornerstone for subsequent methylation reactions [3]. The traditional route involves the nucleophilic substitution of thioglycolic acid with methyl iodide under basic conditions, typically employing sodium hydroxide or potassium carbonate as the base [3].
Research findings demonstrate that this conventional approach achieves yields ranging from 70 to 85 percent under optimized conditions [11]. The reaction mechanism proceeds through the formation of a thiolate anion intermediate, which subsequently undergoes alkylation with methyl iodide to form the desired (methylthio)acetic acid product [11]. Temperature control emerges as a critical parameter, with optimal conditions maintained between 20 and 25 degrees Celsius to minimize side reactions and maximize product selectivity [33].
The traditional synthesis methodology demonstrates several advantages, including operational simplicity, readily available starting materials, and well-established reaction protocols [33]. However, limitations include moderate yields compared to advanced methodologies and the requirement for stoichiometric amounts of base, which generates significant quantities of inorganic waste [33]. Furthermore, the use of methyl iodide presents environmental and health considerations that necessitate careful handling and disposal protocols [33].
Table 1: Traditional Synthesis Parameters and Outcomes
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature (°C) | 20-25 | 70-85% yield |
| Reaction Time (hours) | 2-4 | Complete conversion |
| Base Equivalents | 1.2-1.5 | Minimizes side reactions |
| Solvent Volume Ratio | 1:1 to 2:1 | Enhances mass transfer |
Contemporary catalytic methodologies have revolutionized the synthesis of (methylthio)acetic acid, offering enhanced yields and improved process efficiency [1]. The most significant advancement involves copper-mediated catalytic systems that facilitate the formation of carbon-sulfur bonds under controlled conditions [1]. Research conducted on 4-methylthio phenylacetic acid derivatives demonstrates the efficacy of cuprous ion catalysis in promoting sulfur substitution reactions [1].
The catalytic approach employs cuprous bromide in combination with dimethylformamide as both solvent and co-catalyst [1]. This methodology utilizes 4-halogenated phenylacetic acid derivatives and sodium methyl mercaptide as starting materials, achieving yields of 76.1 percent under optimized conditions [1]. The reaction proceeds at elevated temperatures of 130 degrees Celsius under nitrogen atmosphere, with reaction times extending to 4 hours for complete conversion [1].
Mechanistic investigations reveal that the copper catalyst facilitates the oxidative addition of the halogenated substrate, followed by transmetalation with the methyl mercaptide nucleophile [1]. The subsequent reductive elimination step regenerates the active catalytic species while forming the desired carbon-sulfur bond [1]. This catalytic cycle demonstrates excellent selectivity and functional group tolerance, making it suitable for diverse substrate applications [1].
Advanced catalytic systems incorporating iridium and rhodium complexes have shown promise for asymmetric synthesis applications [11]. These precious metal catalysts enable the preparation of enantiomerically enriched (methylthio)acetic acid derivatives through aldol-type addition reactions [11]. The aldol methodology employs chiral boron enolates derived from (methylthio)acetic acid, achieving excellent stereoselectivity with yields exceeding 90 percent [11].
Table 2: Catalytic System Performance Comparison
| Catalyst System | Temperature (°C) | Yield (%) | Selectivity | Advantages |
|---|---|---|---|---|
| Cuprous Bromide | 130 | 76.1 | >95% | Cost-effective, scalable |
| Iridium Complex | 25-50 | 88-92 | >98% | Enantioselective |
| Rhodium Complex | 40-60 | 85-90 | >96% | Mild conditions |
| Palladium System | 80-100 | 82-87 | >94% | Functional group tolerance |
Magnetically recoverable catalysts represent another innovative approach for organosulfur compound synthesis [9]. These catalysts, typically consisting of iron oxide cores functionalized with catalytic active sites, offer significant advantages in terms of recovery and reusability [9]. Research demonstrates that magnetically recoverable catalysts maintain high activity over multiple reaction cycles, reducing overall process costs and environmental impact [9].
Industrial-scale production of (methylthio)acetic acid often incorporates coproduction strategies with related thiodiacetic acid derivatives to maximize economic efficiency and minimize waste generation [7] [31]. Thiodiacetic acid, with the molecular formula C₄H₆O₄S, serves as both a synthetic intermediate and a valuable coproduct in large-scale manufacturing processes [26] [31].
The coproduction approach utilizes shared synthetic intermediates and processing equipment to produce multiple organosulfur compounds simultaneously [7]. This strategy proves particularly advantageous when manufacturing thiodiacetic acid monoesters, which share common starting materials and reaction conditions with (methylthio)acetic acid synthesis [7]. Research indicates that coproduction can reduce overall manufacturing costs by 15 to 25 percent compared to independent production processes [7].
Process integration involves the careful design of reaction sequences that maximize the utilization of all produced intermediates [31]. For instance, the preparation of monoesters of thiodiacetic acid through the reaction of haloacetic acid esters with thioglycolic acid generates intermediates that can be redirected toward (methylthio)acetic acid synthesis [7]. This approach requires sophisticated process control systems to manage multiple product streams and ensure consistent quality across all products [31].
Industrial facilities typically employ continuous reactor systems for large-scale production, with capacities ranging from hundreds of kilograms to several tonnes per day [31]. These systems incorporate advanced heat management, mass transfer optimization, and automated quality control to ensure consistent product specifications [31]. The economies of scale achieved through industrial production reduce unit costs from approximately $100-500 per kilogram at laboratory scale to $2-10 per kilogram for commercial production [31].
Table 3: Industrial Scale Production Parameters
| Production Scale | Equipment Type | Capacity | Cost per kg | Quality Control |
|---|---|---|---|---|
| Laboratory | Batch reactors | 1-10 kg/day | $100-500 | Manual sampling |
| Pilot Plant | Semi-continuous | 50-200 kg/day | $20-100 | Automated monitoring |
| Industrial | Continuous | 1-10 tonnes/day | $5-20 | Real-time analysis |
| Commercial | Integrated | >10 tonnes/day | $2-10 | Statistical process control |
Green chemistry principles have gained increasing prominence in the development of sustainable synthesis routes for (methylthio)acetic acid [10] [15]. These approaches emphasize the reduction of environmental impact through the elimination of hazardous reagents, minimization of waste generation, and implementation of energy-efficient processes [10].
Photocatalytic methodologies represent a significant advancement in green synthesis approaches [15]. Research demonstrates that thioxanthone serves as an effective organic photocatalyst for the oxidative radical addition of thioacetic acid to alkenes, producing α-keton thiol esters under mild conditions [15]. This methodology utilizes oxygen as a green oxidant, ethyl acetate as an environmentally benign solvent, and visible light as a sustainable energy source [15]. The reaction generates water as the only byproduct, exemplifying the principles of atom economy [15].
Flow chemistry techniques offer substantial advantages for the sustainable production of organosulfur compounds [8] [38]. Continuous-flow systems enable precise control of reaction parameters, enhanced heat and mass transfer, and improved safety profiles compared to traditional batch processes [8]. Research conducted on 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid synthesis demonstrates that flow conditions achieve higher yields and improved selectivity while eliminating the need for chromatographic purification [8].
Electrochemical synthesis methods provide another avenue for sustainable production [35]. These approaches utilize renewable electrical energy to drive carbon-sulfur bond formation reactions, achieving Faradaic efficiencies exceeding 95 percent at low current densities [35]. Industrial-scale electrochemical processes operating at current densities of 100 to 1000 milliamps per square centimeter maintain efficiencies above 60 percent while demonstrating stable operation over extended periods [35].
Solvent-free methodologies eliminate the environmental burden associated with organic solvent use and disposal [34]. Research on radical-mediated reactions of thioacids demonstrates that atmospheric oxygen can initiate acyl thiol-ene reactions without requiring additional photoinitiators or light irradiation [34]. These reactions proceed quantitatively under reflux conditions using trifluoroacetic acid as a proton source to maintain optimal reaction conditions [34].
Table 4: Green Chemistry Approach Comparison
| Method | Environmental Benefits | Energy Requirements | Yield | Scalability |
|---|---|---|---|---|
| Photocatalysis | No toxic solvents, water byproduct | Low (visible light) | 85-95% | Moderate |
| Flow Chemistry | Reduced waste, enhanced safety | Moderate | 88-94% | High |
| Electrochemical | Renewable energy compatible | Variable | 60-95% | High |
| Solvent-free | No solvent waste | Low to moderate | 90-99% | High |
The implementation of green chemistry principles extends beyond individual reaction optimization to encompass entire process design philosophies [29]. Comprehensive approaches integrate renewable feedstocks, biodegradable catalysts, and closed-loop processing systems to minimize environmental impact throughout the production lifecycle [29]. These methodologies require interdisciplinary collaboration between synthetic chemists, process engineers, and environmental scientists to achieve optimal outcomes [29].
Water-based synthesis protocols offer particular advantages for industrial implementation due to their inherent safety and environmental compatibility [29]. Research on zinc sulfide nanoparticle synthesis using thioglycolic acid demonstrates that aqueous reaction media can achieve excellent yields while eliminating the need for toxic organic solvents [29]. The scalability of water-based processes proves particularly advantageous for large-scale industrial applications where solvent recovery and disposal represent significant cost factors [29].
(Methylthio)acetic acid exhibits distinct thermal behavior characterized by well-defined phase transitions and temperature-dependent stability profiles. The compound exists as a clear colorless to pale yellow liquid at room temperature with a melting point range of 13-14°C, indicating its liquid state under standard laboratory conditions [1] [2] [3] [4]. The boiling point demonstrates significant pressure dependence, ranging from 130-131°C at reduced pressure (27 mmHg) to 225.9±23.0°C at atmospheric pressure (760 mmHg) [1] [2] [3] [4].
The thermal stability of (methylthio)acetic acid shows pronounced pH dependency, with hydrolysis rates varying significantly across different temperature and pH conditions [5] [6] [7]. At elevated temperatures between 30°C and 160°C, the compound undergoes hydrolysis following pseudo-first-order kinetics with activation energies ranging from 42.3±14.9 kJ/mol to 71.2±14.6 kJ/mol depending on pH conditions [6] [7]. The stability profile demonstrates optimal preservation under acidic conditions, where the compound exhibits enhanced resistance to thermal degradation [5] [8].
Arrhenius analysis reveals that the compound maintains structural integrity across a broad temperature range, with the thioacid form showing particularly high kinetic stability at elevated temperatures [5]. At 100°C and pH 7.5, the compound demonstrates a half-life of 46.5 hours, comparable to adenosine triphosphate under similar conditions [5]. The thermal decomposition pathway primarily involves hydrolysis to acetic acid and methanethiol, with no observable oxidative coupling to disulfides under the studied conditions [6] [7].
| Temperature (°C) | pH Condition | Half-life | Activation Energy (kJ/mol) | Notes |
|---|---|---|---|---|
| 30 | 2.5, 7, 10 | Hours to days | 62.8-71.2 | pH dependent hydrolysis rates [6] [7] |
| 50 | 2.5, 7, 10 | Variable with pH | 42.3-71.2 | Enhanced stability in acidic conditions [6] [7] |
| 65 | Various | Most stable at pH 5 (thioester) and pH 7 (thioacid) | N/A | Optimal stability for thioesters at acidic pH [5] |
| 100 | 7.5 | 46.5 h (thioacetate) | N/A | Comparable to adenosine triphosphate stability [5] |
| 160 | 2.5, 7, 10 | Minutes to hours | 62.9-71.2 | Base-catalyzed hydrolysis at high pH [6] [7] |
The solubility profile of (methylthio)acetic acid reflects its amphiphilic molecular structure, containing both polar carboxylate functionality and a moderately hydrophobic methylthio substituent. The compound demonstrates good solubility in polar protic solvents, particularly water and lower alcohols, due to the presence of the carboxylic acid group capable of hydrogen bonding and ionic interactions [2] [9].
In aqueous systems, the compound exhibits pH-dependent solubility behavior correlating with its ionization state. At physiological pH (7.4), where the compound exists predominantly in its ionized carboxylate form, water solubility is enhanced due to favorable electrostatic interactions with the polar aqueous medium [2]. The polar character of the molecule is further demonstrated by its classification as a hydrophilic compound, despite the presence of the methylthio group [9].
Solubility in non-polar solvents shows significant limitations, with the compound described as insoluble in typical non-polar media [9]. This behavior is consistent with the polar nature of the carboxylic acid functionality, which cannot establish favorable intermolecular interactions with non-polar solvent molecules. The methylthio group, while providing some hydrophobic character, is insufficient to confer appreciable solubility in non-polar environments.
The compound demonstrates intermediate behavior with semi-polar solvents such as alcohols and ketones, where the dual nature of hydrogen bonding and moderate polarity allows for enhanced miscibility compared to purely non-polar systems [10] [11]. The solubility pattern follows the general principle of "like dissolves like," with polar and hydrogen-bonding solvents providing the most favorable dissolution environments [12].
| Solvent Type | Solubility | Mechanism | Reference |
|---|---|---|---|
| Water | Good | Hydrogen bonding, ionization | [2] [9] |
| Ethanol | Good | Hydrogen bonding, polar interactions | Typical for carboxylic acids |
| Non-polar solvents | Limited/Insoluble | Lack of polar interactions | [9] |
| Semi-polar solvents | Moderate | Mixed polar/non-polar interactions | [10] [11] |
(Methylthio)acetic acid exhibits well-characterized acid-base behavior with a measured pKa value of 3.66±0.02 at 25°C [2] [13] [14]. This value positions the compound as a moderately strong organic acid, similar to other substituted acetic acid derivatives. The acid dissociation constant (Ka) calculated from the pKa is approximately 2.2×10⁻⁴, indicating significant ionization in aqueous solution under physiological conditions.
The pH-dependent behavior of (methylthio)acetic acid follows Henderson-Hasselbalch relationships, with the molecular speciation showing distinct distributions across different pH ranges. At pH 3, approximately 75% of the compound exists in the protonated, neutral form, while at physiological pH 7, over 95% exists as the deprotonated carboxylate anion [15] [16]. Complete ionization (>99%) occurs at pH 10, demonstrating the compound's behavior as a typical weak organic acid.
The ionization behavior significantly influences the compound's physicochemical properties, including solubility, partition behavior, and thermal stability. The protonated form at low pH exhibits different hydrolysis kinetics compared to the ionized species at higher pH values [5] [8]. The pKa value is consistent with other sulfur-containing carboxylic acids, with thioacetic acid showing a similar pKa of 3.33 [13] [14].
Temperature effects on the acid dissociation constant demonstrate typical weak acid behavior, with the pKa showing slight temperature dependence consistent with the thermodynamic parameters of proton dissociation [17] [16]. The ionization equilibrium plays a crucial role in determining the compound's behavior in biological and environmental systems, where pH variations significantly affect molecular speciation and subsequent reactivity.
| Parameter | Value | Reference |
|---|---|---|
| pKa (25°C) | 3.66 ± 0.02 | [2] [13] [14] |
| Acid Dissociation Constant (Ka) | ~2.2 × 10⁻⁴ | Calculated from pKa |
| pH for 50% dissociation | 3.66 | [2] |
| Molecular state at pH 7 | Mostly dissociated (>95%) | Henderson-Hasselbalch calculation |
| Molecular state at pH 3 | Mostly undissociated (~75%) | Henderson-Hasselbalch calculation |
| Molecular state at pH 10 | Fully dissociated (>99%) | Henderson-Hasselbalch calculation |
The lipophilicity characteristics of (methylthio)acetic acid are quantified by an estimated logarithmic partition coefficient (LogP) of 0.655, indicating moderate hydrophobic character [2]. This value places the compound in an intermediate position between highly hydrophilic and lipophilic molecules, reflecting the dual nature of its molecular structure containing both polar carboxylic acid and moderately hydrophobic methylthio functionalities.
The partition coefficient demonstrates the compound's tendency to distribute between aqueous and organic phases, with implications for biological membrane permeability and tissue distribution. The positive LogP value indicates a slight preference for organic phases compared to water, though the magnitude suggests limited lipophilicity compared to highly fat-soluble compounds [18] [19]. This moderate lipophilicity is consistent with compounds that can cross biological membranes while maintaining significant aqueous solubility.
pH-dependent partition behavior is expected based on the compound's ionizable nature, with the neutral species (at low pH) exhibiting higher lipophilicity compared to the ionized carboxylate form (at physiological pH) [20] [21]. The distribution coefficient (LogD) at physiological pH 7.4 would be significantly lower than the intrinsic LogP due to the predominant existence of the ionized species, which shows reduced affinity for organic phases.
The methylthio substituent contributes to the overall lipophilic character compared to unsubstituted acetic acid, providing enhanced membrane permeability while maintaining the polar characteristics necessary for aqueous solubility [22]. Comparative analysis with other sulfur-containing carboxylic acids suggests that the methylthio group provides optimal balance between hydrophilic and lipophilic properties for biological applications.
| Property | Value/Description | Reference |
|---|---|---|
| LogP (calculated) | 0.655 (estimated) | [2] |
| Water Solubility | Soluble (polar carboxylic acid) | [2] [9] |
| Polarity Classification | Polar compound with amphiphilic character | Based on structure and pKa |
| Solubility in Ethanol | Good (polar protic solvent) | Typical for carboxylic acids |
| Solubility in Non-polar Solvents | Limited (requires polar interactions) | [9] |
| Partition Behavior | Moderate lipophilicity due to methylthio group | Based on LogP value |
| Hydrophobic Character | Intermediate between hydrophilic and lipophilic | Structural analysis |
Irritant